molecular formula C10H9BrClNO3S B2837527 N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide CAS No. 2411244-09-0

N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide

Cat. No. B2837527
CAS RN: 2411244-09-0
M. Wt: 338.6
InChI Key: UVTVOUGQHSSXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BTA-CI and has been synthesized using various methods.

Mechanism of Action

BTA-CI exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. BTA-CI inhibits the activity of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
BTA-CI has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. BTA-CI has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

BTA-CI is a potent inhibitor of HDACs and has shown promising results in preclinical studies. However, its efficacy in clinical trials is yet to be established. BTA-CI has low toxicity and can be easily synthesized in the laboratory. However, its solubility in water is limited, which may pose challenges in its use in vivo.

Future Directions

There are several future directions for the study of BTA-CI. One possible direction is the development of BTA-CI analogs with improved solubility and efficacy. Another direction is the investigation of the potential of BTA-CI in combination with other anticancer agents. Furthermore, the use of BTA-CI in the treatment of other diseases, such as viral infections and inflammatory disorders, can also be explored.

Synthesis Methods

The synthesis of BTA-CI involves the reaction of 6-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophene with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

BTA-CI has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties. BTA-CI has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(7-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3S/c11-9-7(13-8(14)5-12)2-1-6-3-4-17(15,16)10(6)9/h1-2H,3-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVOUGQHSSXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.